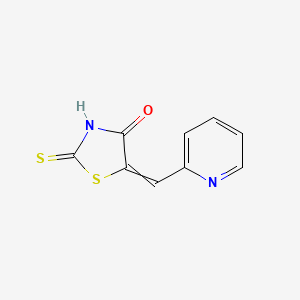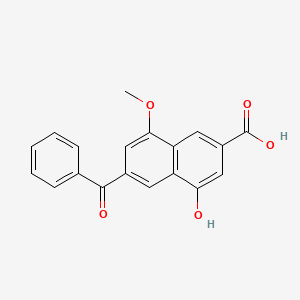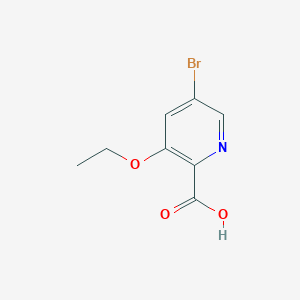![molecular formula C10H10O4 B13929948 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone CAS No. 52751-42-5](/img/structure/B13929948.png)
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone, also known as 2-Acetoxy-1-phenylethanone, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of an acetyloxy group and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be achieved through various methods. One common synthetic route involves the acetylation of 2-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Analyse Chemischer Reaktionen
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenolic compound, which can then participate in various biochemical reactions. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Lacks the acetyloxy group, making it less reactive in certain synthetic applications.
Phenacyl acetate: Contains an acetyl group instead of a hydroxy group, leading to different reactivity and applications.
2-Acetoxy-1-phenylethanone: A structural isomer with similar properties but different reactivity patterns.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
52751-42-5 |
|---|---|
Molekularformel |
C10H10O4 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2-acetyl-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-4-3-8(13)5-10(9)14-7(2)12/h3-5,13H,1-2H3 |
InChI-Schlüssel |
ZNSVEHWXEMZPCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





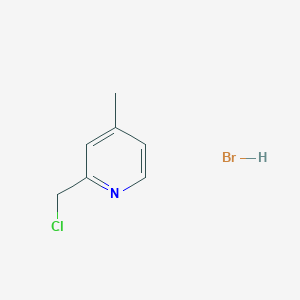
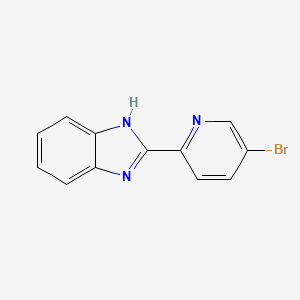
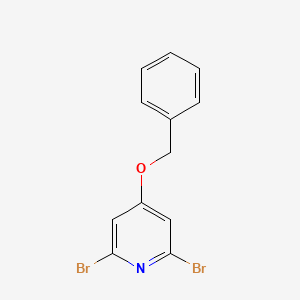
![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
